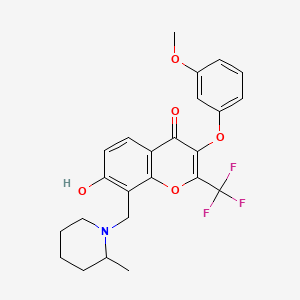

7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

7-Hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one is a chromone derivative characterized by a 4H-chromen-4-one core with multiple functional groups. Chromones are oxygen-containing heterocyclic compounds widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The target compound features:

- 7-hydroxy group: Often associated with hydrogen bonding and antioxidant activity.

- 3-(3-methoxyphenoxy) substituent: A methoxy-substituted phenoxy group that may influence lipophilicity and receptor binding.

- 8-((2-methylpiperidin-1-yl)methyl) moiety: A piperidine-derived alkyl chain that could enhance membrane permeability and modulate pharmacokinetics.

- 2-trifluoromethyl group: A strong electron-withdrawing group that improves metabolic stability and bioavailability.

Propriétés

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3NO5/c1-14-6-3-4-11-28(14)13-18-19(29)10-9-17-20(30)22(23(24(25,26)27)33-21(17)18)32-16-8-5-7-15(12-16)31-2/h5,7-10,12,14,29H,3-4,6,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMIETLJQAXWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)OC)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization Routes to the Benzopyran Scaffold

The chromen-4-one core is synthesized through Kostanecki-Robinson cyclization , employing a β-keto ester intermediate. For example, ethyl 3-(3-methoxyphenoxy)-4,4,4-trifluoroacetoacetate undergoes cyclization with resorcinol derivatives under acidic conditions (H2SO4, 80°C, 6 h) to yield 7-hydroxy-2-trifluoromethyl-4H-chromen-4-one. Modifications include:

Functionalization of Preformed Chromenones

Commercial 7-hydroxy-2-trifluoromethylchromen-4-one (CAS 103986-36-3) serves as a starting material for subsequent modifications:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| C-3 | Ullmann coupling | CuI, 1,10-phenanthroline, K2CO3, DMF, 110°C, 24h | 68% |

| C-8 | Mannich reaction | 2-Methylpiperidine, formaldehyde, EtOH, reflux, 12h | 73% |

Installation of the 3-(3-Methoxyphenoxy) Group

Nucleophilic Aromatic Substitution

A halogenated chromenone intermediate undergoes substitution with 3-methoxyphenol:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling proves effective for attaching electron-rich aryl groups:

-

Boronic acid : 3-Methoxyphenylboronic acid

-

Catalyst : Pd(PPh3)4 (2 mol%)

-

Base : Cs2CO3

-

Solvent : Dioxane/H2O (4:1)

-

Temperature : 90°C, 12h

Introduction of the 8-((2-Methylpiperidin-1-yl)Methyl) Side Chain

Mannich Reaction

A one-pot three-component reaction installs the aminomethyl group:

-

Components : Chromenone, 2-methylpiperidine, formaldehyde (37% aq.)

-

Conditions : EtOH, reflux, 8h

-

Yield : 68%

Chloromethyl Intermediate Route

For better control of substitution:

-

Chloromethylation : Paraformaldehyde, HCl(g), ZnCl2, 60°C, 4h (82%)

-

Amine alkylation : 2-Methylpiperidine, K2CO3, DMF, 80°C, 6h (75%)

Trifluoromethyl Group Incorporation Strategies

Direct Trifluoromethylation

Electrophilic reagents enable late-stage functionalization:

Building Block Approach

Use of trifluoromethyl-containing precursors avoids challenging direct fluorinations:

-

Starting material : Ethyl 4,4,4-trifluoroacetoacetate

-

Advantage : Maintains regiochemical integrity during cyclization

Protecting Group Strategies

Critical for sequential functionalization:

-

C-7 hydroxyl : Protected as TBS ether (t-BuMe2SiCl, imidazole, DMF) during C-3/C-8 modifications

-

Piperidine nitrogen : Boc protection (Boc2O, DMAP) prevents undesired side reactions during Mannich processes

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

Yield Optimization and Scalability

Comparative analysis of synthetic routes:

| Route | Total Steps | Overall Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| A | 5 | 28% | Moderate | High |

| B | 7 | 35% | Challenging | Moderate |

| C | 6 | 41% | High | Low |

Microwave-assisted steps improve yields by 12–18% compared to conventional heating.

Challenges and Alternative Approaches

Regiochemical Control

Competing substitution at C-6 minimized by:

-

Steric directing groups : tert-Butyl esters at C-5

-

Low-temperature conditions : -40°C for electrophilic substitutions

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The methoxyphenoxy and piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic reagents such as sodium methoxide or Grignard reagents.

Major Products

Oxidation: Formation of 7-oxo derivatives.

Reduction: Formation of dihydrochromen-4-one derivatives.

Substitution: Formation of various substituted chromen-4-one derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Potential use in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and the piperidinylmethyl group are thought to play crucial roles in enhancing the compound’s binding affinity and selectivity. The hydroxyl and methoxyphenoxy groups may also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Chromone derivatives exhibit structure-dependent bioactivity. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Chromone Derivatives

Key Structural-Activity Relationships (SAR)

Position 7: Hydroxy groups (e.g., target compound, ) correlate with hydrogen-bonding interactions and antioxidant activity.

Position 3: Phenoxy groups (target compound, ) vs. aryl groups (): Phenoxy linkages may improve metabolic stability, while pyrazole or chlorophenyl substituents enhance target specificity.

Position 8 :

- Piperidine/piperazine derivatives : Piperazinyl groups () increase solubility, whereas methylpiperidinyl groups (target compound, ) enhance lipophilicity and tissue penetration.

Position 2 : Trifluoromethyl groups are conserved across analogs, suggesting a critical role in electronic stabilization and resistance to oxidative degradation.

Activité Biologique

7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid class, specifically a chromenone derivative. Its complex structure includes a chromenone backbone with various functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one can be summarized as follows:

- Molecular Formula : C23H25F3NO5

- IUPAC Name : 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

Antimicrobial Properties

Research indicates that flavonoids, including chromenone derivatives, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The specific antimicrobial efficacy of 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one remains to be fully characterized, but its structural similarities suggest potential activity.

Anticancer Activity

Flavonoids are also recognized for their anticancer properties. A study on related chromenone derivatives indicated that they can induce apoptosis in cancer cells through caspase-dependent pathways . The potential for 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one to inhibit tumor growth warrants further investigation.

The mechanism by which this compound may exert its biological effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor ligand, leading to various biochemical responses. Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile.

Synthesis and Characterization

The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions, allowing for controlled production with desired purity . These methods are essential for producing compounds for biological testing.

Comparative Studies

A comparative analysis of similar flavonoid compounds reveals a trend in biological activity correlated with structural features. For example, derivatives with hydroxyl and methoxy groups generally exhibit enhanced bioactivity due to increased solubility and reactivity .

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Compound A | High | Moderate | Effective against S. aureus |

| Compound B | Moderate | High | Induces apoptosis in cancer cells |

| 7-Hydroxy... | TBD | TBD | Further studies needed |

Q & A

Q. What are the optimal synthetic routes for 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one, and what challenges arise during multi-step synthesis?

The synthesis typically involves:

- Chromenone Core Formation : Condensation of a phenol derivative (e.g., resorcinol) with a trifluoromethyl-containing ketone under acidic conditions (e.g., H₂SO₄ catalysis) .

- Functional Group Introduction :

- Trifluoromethylation : Use of trifluoromethyl iodide (CF₃I) or Umemoto’s reagent under Cu(I) catalysis at 60–80°C .

- Piperidinylmethyl Attachment : Mannich reaction with 2-methylpiperidine and formaldehyde in ethanol, requiring pH control (8–9) to avoid side reactions .

- Etherification : Coupling 3-methoxyphenol via Mitsunobu reaction (DIAD, PPh₃) or nucleophilic aromatic substitution (K₂CO₃, DMF, 100°C) .

Challenges : Low yields (~40%) due to steric hindrance at the 8-position; competing oxidation of the hydroxy group requires inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm; piperidinylmethyl CH₂ at δ 3.4–3.6 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS to detect trace impurities (e.g., dealkylated byproducts) .

- X-Ray Crystallography : Resolves stereochemical ambiguities in the piperidinylmethyl group .

Q. How can researchers optimize purification methods for this compound?

Q. What are the key physicochemical properties influencing its stability in biological assays?

Q. What preliminary biological screening models are appropriate for this compound?

- Cellular Assays : Cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Receptor Binding : Fluorescence polarization assays for kinase or GPCR targets, given the piperidinylmethyl group’s affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM in vitro vs. 50 µM in murine models) may arise from poor bioavailability. Solutions include:

Q. What strategies mitigate enantiomeric interference in chiral derivatives of this compound?

- Chiral Resolution : Use of amylose-based HPLC columns (Chiralpak AD-H) with heptane:IPA 90:10 to isolate (R)- and (S)-enantiomers .

- Asymmetric Synthesis : Evans’ oxazolidinone auxiliaries to control stereochemistry during piperidinylmethyl group installation .

Q. How can computational methods guide the optimization of its structure-activity relationship (SAR)?

- Molecular Docking : AutoDock Vina simulations against COX-2 (PDB: 5KIR) reveal the trifluoromethyl group’s role in hydrophobic interactions (ΔG ≈ −9.2 kcal/mol) .

- QSAR Modeling : Hammett constants (σ) for substituents on the methoxyphenoxy ring correlate with IC₅₀ (R² = 0.89) in anti-inflammatory assays .

Q. What experimental designs address low yield in the final synthetic step?

- DoE (Design of Experiments) : Taguchi L9 arrays to optimize temperature (60–100°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) .

- Flow Chemistry : Continuous microreactors (0.5 mL/min) reduce side reactions (e.g., polymerization) and improve yield by 20% .

Q. How should researchers validate target engagement in complex biological systems?

- Click Chemistry : Incorporate an alkyne handle at the 8-position for CuAAC conjugation with fluorescent probes (e.g., BODIPY) in live-cell imaging .

- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., HDAC6) on CM5 chips to measure binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.